molecular formula C9H7BrF3NO2 B15362573 Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B15362573
M. Wt: 298.06 g/mol
InChI Key: BLYKADKOIMJBIU-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate: is a chemical compound characterized by its bromomethyl and trifluoromethyl groups attached to a pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through halogenation reactions, where a pyridine derivative is treated with bromine and a trifluoromethylating agent.

  • Esterification: The carboxylate group can be introduced by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.

  • Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline production and improve efficiency.

Types of Reactions:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The trifluoromethyl group can undergo reduction reactions under specific conditions.

  • Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid.

  • Reduction: Reduction of the trifluoromethyl group can yield a variety of reduced derivatives.

  • Substitution: Nucleophilic substitution can produce a range of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that contains a bromomethyl group and a trifluoromethyl group on its aromatic ring. It has a molecular formula of C9H7BrF3NO2C_9H_7BrF_3NO_2 and a molecular weight of approximately 298.06 g/mol . The presence of the electron-withdrawing trifluoromethyl group influences the compound's chemical behavior and applications in pharmaceuticals and agrochemicals.

General Information

  • Formula: C9H7BrF3NO2C_9H_7BrF_3NO_2
  • Molecular Weight: 298.06
  • CAS Number: 1260671-53-1

Applications

This compound is an important intermediate in organic synthesis. Its unique structure allows it to be used in various applications:

  • pharmaceuticals
  • agrochemicals

This compound stands out due to the arrangement of its functional groups, which provides distinct reactivity patterns compared to similar compounds and enhances its potential utility in various chemical processes.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesSimilarityUnique Characteristics
Methyl 6-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxylateBromomethyl and difluoromethyl groupsHighDifferent positioning of functional groups affects reactivity
Methyl 6-(hydroxymethyl)pyridine-2-carboxylateHydroxymethyl group instead of bromineModerateLacks halogen reactivity but retains pyridine structure
3-Bromo-5-(trifluoromethyl)pyridin-2-amineAmino group instead of esterModeratePotentially different biological activity due to amino functionality
3-Bromo-5-(1,1-difluoroethyl)pyridineDifluoroalkyl instead of trifluoromethylModerateAlters electronic properties significantly

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound towards its targets. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the trifluoromethyl group.

  • Methyl 3-(chloromethyl)benzoate: Similar to the bromomethyl variant but with a chlorine atom instead.

  • Methyl 3-(bromomethyl)pyridine-2-carboxylate: Similar pyridine derivative without the trifluoromethyl group.

Uniqueness: The presence of both bromomethyl and trifluoromethyl groups on the pyridine ring makes this compound unique, providing it with distinct chemical and physical properties compared to its analogs.

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Biological Activity

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 1260671-53-1) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

  • Molecular Formula : C9H7BrF3NO2
  • Molar Mass : 298.06 g/mol
  • CAS Number : 1260671-53-1

The compound contains a bromomethyl group and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies indicate that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity. In vitro assays are necessary to confirm these properties.

Anticancer Potential

Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation. A study on related compounds demonstrated cytotoxic effects against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported in the low micromolar range, indicating potential for further development as anticancer agents .

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of a suitable precursor followed by trifluoromethylation. Various synthetic strategies have been documented, focusing on optimizing yield and purity while maintaining functional group compatibility .

Synthetic Route Example

A simplified synthetic route can be outlined as follows:

  • Starting Material : Methyl pyridine-2-carboxylate.
  • Bromination : Reaction with bromine in an appropriate solvent.
  • Trifluoromethylation : Treatment with trifluoromethylating agents like trifluoromethyltrimethylsilane under acidic conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Activity : A derivative of pyridine was shown to exhibit significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of pyridine derivatives revealed promising results against Gram-positive and Gram-negative bacteria, warranting further exploration into this compound .

Q & A

Q. Basic Synthesis: What are the optimal synthetic routes for preparing Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via bromination of a pre-functionalized pyridine core. A common approach involves:

  • Precursor Selection : Starting with methyl 5-(trifluoromethyl)pyridine-2-carboxylate derivatives. Bromination at the 3-position is achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ or acetonitrile .
  • Reaction Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 precursor:NBS) are critical to minimize side products like di-brominated analogs. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield (>70%) .

Q. Advanced Synthesis: How can reaction conditions be tuned to mitigate competing pathways during bromomethylation?

Methodological Answer:
Competing pathways (e.g., over-bromination or ester hydrolysis) are addressed through:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) can direct regioselectivity, as seen in analogous trifluoromethylpyridine brominations .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (<50°C) to prevent ester group degradation .
  • In Situ Monitoring : LC-MS or TLC at 30-minute intervals helps track reaction progress. Contradictory yields between batches can arise from trace moisture; thus, rigorous drying of reagents/solvents is essential .

Q. Basic Characterization: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : The bromomethyl group (–CH₂Br) appears as a singlet (~δ 4.5–4.7 ppm). The trifluoromethyl (–CF₃) group splits adjacent protons into distinct multiplets (δ 8.0–8.5 ppm) .
    • ¹³C NMR : The ester carbonyl (C=O) resonates at ~δ 165 ppm, while the CF₃ carbon appears as a quartet (δ 120–125 ppm, 1JCF^1J_{C-F} ≈ 280 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 314.95 (C₉H₆BrF₃NO₂⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced Characterization: How to resolve discrepancies in spectral data during structural validation?

Methodological Answer:
Contradictions between observed and predicted spectra often arise from:

  • Rotameric Forms : The bromomethyl group’s free rotation can split signals in ¹H NMR. Variable-temperature NMR (e.g., 25°C vs. −40°C) stabilizes conformers for clearer analysis .
  • Impurity Interference : Trace solvents (e.g., DMF) may mimic carbonyl signals. Purging with inert gas or using deuterated solvents (CDCl₃) mitigates this. Cross-validation with IR (C=O stretch ~1720 cm⁻¹) adds certainty .

Q. Stability & Storage: What conditions prevent decomposition of the bromomethyl group during storage?

Methodological Answer:

  • Storage : Dark, anhydrous environments (argon atmosphere, −20°C) reduce photolytic or hydrolytic degradation. Amber glass vials with PTFE-lined caps are ideal .
  • Stabilizers : Adding 1–2% triethylamine neutralizes HBr byproducts formed via slow hydrolysis .

Q. Advanced Applications: How is this compound utilized in designing kinase inhibitors?

Methodological Answer:
The bromomethyl group serves as a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions in drug discovery:

  • Case Study : In SARS-CoV-2 main protease inhibitors, the pyridine core acts as a bioisostere for aromatic pharmacophores. The bromomethyl group is displaced by thiols in cysteine-targeting inhibitors, as validated by X-ray crystallography .
  • Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance metabolic stability; replacing bromine with azide (–N₃) via click chemistry enables modular derivatization .

Q. Data Contradiction: How to address conflicting reactivity reports in cross-coupling reactions?

Methodological Answer:
Discrepancies in Suzuki coupling yields (e.g., 40% vs. 75%) may stem from:

  • Catalyst Poisoning : Trace Br⁻ ions from decomposition can deactivate Pd catalysts. Pre-treatment with Ag₂O removes halides .
  • Solvent Basicity : Mixed DME/H₂O systems (pH 7–8) improve solubility of boronic acids, while higher pH (>10) risks ester saponification .

Q. Advanced Functionalization: What strategies enable selective modification of the bromomethyl group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protecting the ester with tert-butyl groups (using Boc₂O) allows selective bromine substitution without carboxylate interference .
  • Microwave-Assisted Synthesis : Accelerates SN2 reactions (e.g., conversion to –CH₂NH₂) with 90% yield in 10 minutes vs. 24 hours conventionally .

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3

InChI Key

BLYKADKOIMJBIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)CBr

Origin of Product

United States

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